molecular formula C14H13FN4O2 B11221476 7-(2-Fluoro-4-methoxyphenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-Fluoro-4-methoxyphenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11221476
M. Wt: 288.28 g/mol
InChI Key: UGNWYFYFPAYVRU-UHFFFAOYSA-N
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Description

“7-(2-Fluoro-4-methoxyphenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-Fluoro-4-methoxyphenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or its derivatives.

    Substitution Reactions:

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the triazole ring or the aromatic fluorine, potentially leading to the formation of amines or hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “7-(2-Fluoro-4-methoxyphenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities. Researchers often study such compounds to develop new therapeutic agents.

Medicine

In medicine, derivatives of triazolopyrimidines are investigated for their potential as drugs. They may act on specific molecular targets, such as enzymes or receptors, to exert therapeutic effects.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “7-(2-Fluoro-4-methoxyphenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine” would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA. The interaction could involve binding to the active site of an enzyme, modulating receptor activity, or intercalating into DNA strands.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Fluorophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(4-Methoxyphenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(2-Fluoro-4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of “7-(2-Fluoro-4-methoxyphenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluoro and methoxy groups on the phenyl ring, along with the methoxymethyl group on the triazolopyrimidine core, provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C14H13FN4O2

Molecular Weight

288.28 g/mol

IUPAC Name

7-(2-fluoro-4-methoxyphenyl)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H13FN4O2/c1-20-8-13-17-14-16-6-5-12(19(14)18-13)10-4-3-9(21-2)7-11(10)15/h3-7H,8H2,1-2H3

InChI Key

UGNWYFYFPAYVRU-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=C3)OC)F

Origin of Product

United States

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